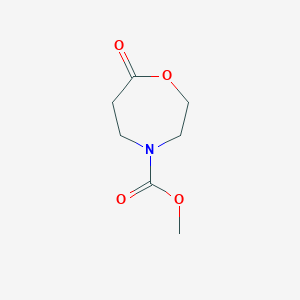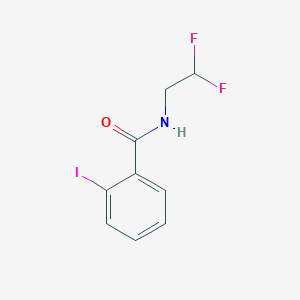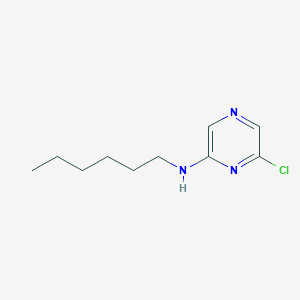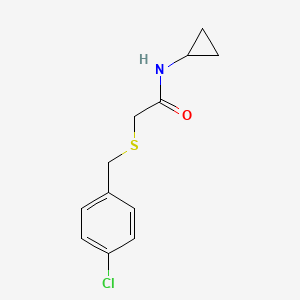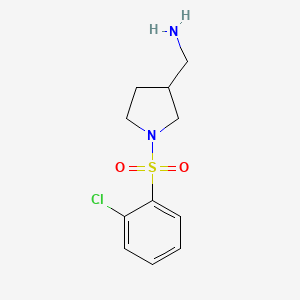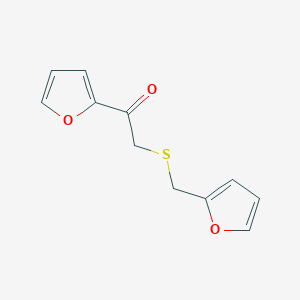
1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one is an organic compound that features a furan ring, a sulfur atom, and a ketone group
Vorbereitungsmethoden
The synthesis of 1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one typically involves the reaction of furan-2-carbaldehyde with a thiol compound under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, where reagents such as bromine or nitric acid can introduce substituents onto the furan rings.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and pharmacology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan rings and the sulfur atom can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one include:
1-(Furan-2-yl)ethanone: This compound lacks the sulfur atom and the additional furan ring, making it less complex.
2-(Furan-2-yl)ethanethiol: This compound contains a thiol group but lacks the ketone functionality.
Furan-2-carbaldehyde: This compound has an aldehyde group instead of a ketone and lacks the sulfur atom.
The uniqueness of this compound lies in its combination of a furan ring, a sulfur atom, and a ketone group, which provides it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10O3S |
|---|---|
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2-(furan-2-ylmethylsulfanyl)ethanone |
InChI |
InChI=1S/C11H10O3S/c12-10(11-4-2-6-14-11)8-15-7-9-3-1-5-13-9/h1-6H,7-8H2 |
InChI-Schlüssel |
BGRNIMABPWYYCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CSCC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


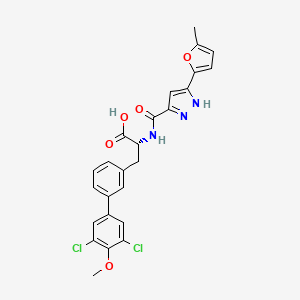

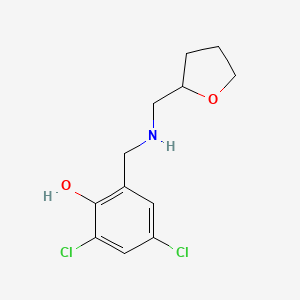
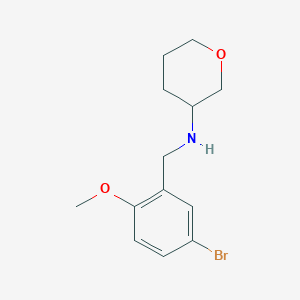

![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
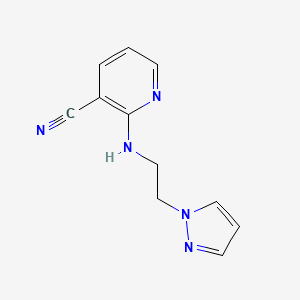
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
